molecular formula C7H5F3IN B136652 4-Iodo-3-(trifluoromethyl)aniline CAS No. 155403-06-8

4-Iodo-3-(trifluoromethyl)aniline

Cat. No.: B136652
CAS No.: 155403-06-8
M. Wt: 287.02 g/mol
InChI Key: ZPVVSYSGZZPGPH-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 4-Iodo-3-(trifluoromethyl)aniline may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce nitro or hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Fluoro-3-(trifluoromethyl)aniline

Uniqueness

4-Iodo-3-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs

Properties

IUPAC Name

4-iodo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVVSYSGZZPGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629545
Record name 4-Iodo-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155403-06-8
Record name 4-Iodo-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the presence of 1.7 g of Raney nickel, 8.6 g (27 mmol) of 4-iodo-3-trifluoromethyl-nitro-benzene are hydrogenated in 170 ml of methanol. The reaction mixture is filtered over Celite. Concentration of the filtrate by evaporation yields the oily title compound, which slowly crystallises when left to stand: 1H NMR (CDCl3) 7.63 (d, 1H), 6.98 (d, 1H), 6.54 (dd, 1H), 5.75 (s, H2N); FAB-MS (M+H)+=288.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 1-iodo-4-nitro-2-trifluoromethyl-benzene (see WO 00/09495) (0.500 g, 1.58 mmol) and Raney Ni (˜0.100 g) in MeOH (10 mL) is stirred for 2 h at rt under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a brown solid: ES-MS: 285.8 []−; single peak at tR=4.49 min (System 1); Rf=0.33 (Hexane/CH2Cl2, 2:3).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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